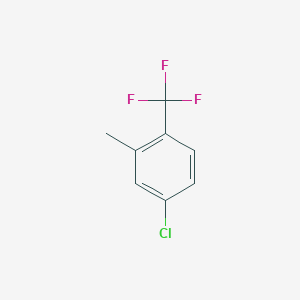

4-Chloro-2-methyl-1-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

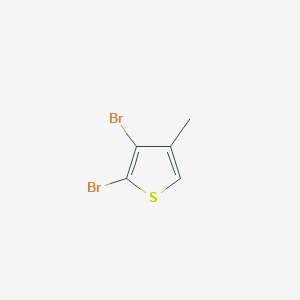

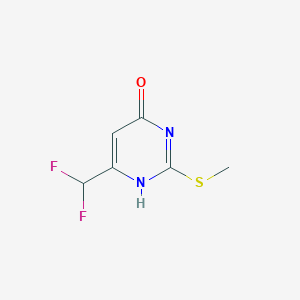

“4-Chloro-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3. It has a molecular weight of 194.58 . The IUPAC name for this compound is 2-chloro-4-methyl-1-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring with a chlorine atom, a methyl group, and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is shipped at room temperature .Scientific Research Applications

4-CMTB is used in a variety of scientific research applications. It is a common reagent in organic chemistry, as it can be used to synthesize a wide range of compounds. It is also used in biochemistry and pharmacology, as it can be used to study the mechanism of action of drugs and other compounds. In addition, 4-CMTB is used in biochemical and physiological experiments, as it can be used to study the effects of various compounds on cells and organisms.

Mechanism of Action

Target of Action

As a benzene derivative, it may interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzene derivatives often act through electrophilic aromatic substitution reactions . The trifluoromethyl group is an electron-withdrawing group, which can influence the reactivity of the benzene ring .

Biochemical Pathways

Benzene derivatives can undergo reactions at the benzylic position, which may influence various biochemical pathways .

Pharmacokinetics

The presence of the trifluoromethyl group may influence its pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

Benzene derivatives can have various effects depending on their specific substituents and the cells or tissues they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, heat, flames, sparks, and static electricity can affect its stability .

Advantages and Limitations for Lab Experiments

4-CMTB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. In addition, 4-CMTB is non-volatile, which makes it easy to use in experiments. However, there are some limitations to using 4-CMTB in laboratory experiments. The compound is toxic and can be irritating to the skin, eyes, and respiratory system. In addition, the compound is unstable and can degrade over time.

Future Directions

There are a number of potential future directions for research on 4-CMTB. One potential area of research is to further explore the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential toxicity and stability of the compound. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing and storing 4-CMTB.

Synthesis Methods

4-CMTB can be synthesized from 4-chloro-2-methylbenzaldehyde and trifluoromethyl hypochlorite. This reaction proceeds in two steps: first, the aldehyde is reacted with the hypochlorite to form a chlorohydrin, and then the chlorohydrin is hydrolyzed to form 4-CMTB. This reaction is carried out in an inert atmosphere, such as nitrogen, and can be done at room temperature.

Safety and Hazards

The compound has been assigned the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Properties

IUPAC Name |

4-chloro-2-methyl-1-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXLVNJPMZXECS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507698 |

Source

|

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-22-3 |

Source

|

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)